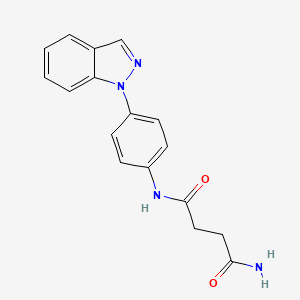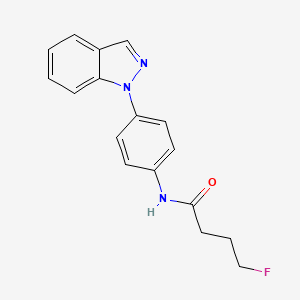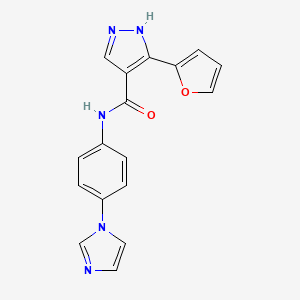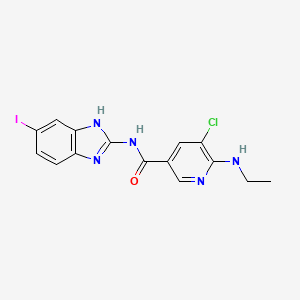
N'-(4-indazol-1-ylphenyl)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-indazol-1-ylphenyl)butanediamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
科学研究应用
N'-(4-indazol-1-ylphenyl)butanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. This leads to the destabilization of various proteins that are critical for cancer cell survival and proliferation.
作用机制
N'-(4-indazol-1-ylphenyl)butanediamide inhibits the NAE enzyme, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to various proteins, including cullin-RING ligases (CRLs), which are involved in the degradation of proteins. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which destabilizes CRLs and other proteins critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-indazol-1-ylphenyl)butanediamide has been found to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to inhibit tumor growth in xenograft models of breast and pancreatic cancer. In addition, N'-(4-indazol-1-ylphenyl)butanediamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
实验室实验的优点和局限性
One of the advantages of N'-(4-indazol-1-ylphenyl)butanediamide is its specificity for the NAE enzyme, which minimizes off-target effects. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, N'-(4-indazol-1-ylphenyl)butanediamide has a short half-life in vivo, which limits its efficacy as a single-agent therapy. In addition, its mechanism of action may not be effective against all types of cancer, and further research is needed to identify biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide.
未来方向
There are several future directions for research on N'-(4-indazol-1-ylphenyl)butanediamide. One area of focus is the development of more potent and selective NAE inhibitors that can overcome the limitations of N'-(4-indazol-1-ylphenyl)butanediamide. Another area of research is the identification of biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide, which can help to personalize cancer treatment. Additionally, there is a need to investigate the potential of N'-(4-indazol-1-ylphenyl)butanediamide as a combination therapy agent with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the long-term effects of N'-(4-indazol-1-ylphenyl)butanediamide on normal cells and tissues, as well as its potential for drug resistance.
合成方法
The synthesis of N'-(4-indazol-1-ylphenyl)butanediamide involves a multi-step process that begins with the reaction of 4-bromo-1H-indazole with 4-aminobenzylamine to form 4-(4-aminobenzyl)-1H-indazole. This intermediate is then reacted with 1,4-dibromobutane to yield N-(4-bromobutyl)-4-(4-aminobenzyl)-1H-indazole. Finally, the bromine atoms are replaced with amino groups using sodium azide and ammonium chloride to produce N'-(4-indazol-1-ylphenyl)butanediamide.
属性
IUPAC Name |
N'-(4-indazol-1-ylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPJGBYXYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-indazol-1-ylphenyl)butanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)


![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)



![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)